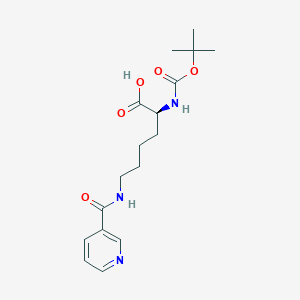

Boc-Lys(Nicotinoyl)-OH

Description

Boc-Lys(Nicotinoyl)-OH is a protected lysine derivative where the α-amino group is shielded by a tert-butoxycarbonyl (Boc) group, and the ε-amino side chain is modified with a nicotinoyl moiety (a pyridine-3-carbonyl group). This compound is critical in peptide synthesis and chemical biology, particularly in applications requiring selective reactivity or structural stabilization. The nicotinoyl group’s electron-withdrawing nature enhances electrophilicity, making it advantageous in reactions such as 2’-OH acylation in RNA structure probing .

Key characteristics:

- Molecular formula: Likely C₁₇H₂₃N₃O₅ (inferred from structural analogs).

- Protecting groups: Boc (α-amine), Nicotinoyl (ε-amine).

- Applications: Peptide synthesis, RNA structure analysis, dendrimer construction.

Properties

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(pyridine-3-carbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O5/c1-17(2,3)25-16(24)20-13(15(22)23)8-4-5-10-19-14(21)12-7-6-9-18-11-12/h6-7,9,11,13H,4-5,8,10H2,1-3H3,(H,19,21)(H,20,24)(H,22,23)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRHRBXNIOXCRQY-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNC(=O)C1=CN=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)C1=CN=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Standard Boc Protection Protocol

Adapted from Boc-Lys(Boc)-OH synthesis:

-

Substrate : L-Lysine hydrochloride (10 mmol).

-

Solvent System : 1,4-dioxane/water (1:1, 50 mL).

-

Base : 1M NaOH to pH 10–11.

-

Reagent : Boc anhydride (12 mmol) in 1,4-dioxane (20 mL).

-

Conditions : Stir at 20°C for 12 hours.

-

Workup : Acidify to pH 1–2 with 4M KHSO₄, extract with ethyl acetate, and concentrate.

Alternative Chelation-Assisted Methods

A patent describing Boc-Lys(Boc)-OH synthesis employs boron trifluoride (BF₃) to chelate the α-amino and carboxyl groups, enabling selective ε-amino protection. While designed for Boc incorporation, this approach could be adapted for nicotinoyl introduction:

-

Chelation : Lysine (1 eq) in tetrahydrofuran (THF) with BF₃·THF (1.5 eq) at 0°C.

-

Boc Protection : Add Boc anhydride (1.2 eq), warm to 50°C, and stir for 5 hours.

-

Deprotection : Treat with 30% NaOH to pH 8, isolating H-Lys(Boc)-OH.

Nicotinoylation of the ε-Amino Group

With the α-amino group protected, the ε-amino group is acylated using nicotinoyl chloride or active esters.

Nicotinoyl Chloride Method

-

Reagent : Nicotinoyl chloride hydrochloride (1.1 eq).

-

Base : Triethylamine (2.2 eq) in anhydrous DMF.

-

Conditions : Stir at 0°C → room temperature for 4–6 hours.

-

Workup : Dilute with ethyl acetate, wash with 1M HCl and brine, dry (Na₂SO₄), and concentrate.

Carbodiimide-Mediated Coupling

For improved efficiency, employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt):

-

Nicotinoyl Donor : Nicotinic acid (1.1 eq).

-

Coupling Agents : EDC (1.2 eq), HOBt (1.2 eq).

-

Solvent : Dichloromethane (DCM) or DMF.

-

Conditions : 0°C → room temperature, 12 hours.

-

Yield : 80–85% (estimated).

Comparative Analysis of Synthetic Routes

| Parameter | Boc Protection | Chelation-Assisted | Nicotinoylation (EDC/HOBt) |

|---|---|---|---|

| Solvent | 1,4-Dioxane/H₂O | THF | DCM/DMF |

| Temperature | 20°C | 50°C | 0°C → RT |

| Reaction Time | 12 hours | 5 hours | 12 hours |

| Yield | 95–100% | 90–95% | 80–85% |

Critical Considerations for Optimization

Regioselectivity Control

Purification Challenges

-

Chromatography : Reverse-phase HPLC (C18 column) with acetonitrile/water gradients resolves this compound from byproducts.

-

Crystallization : Ethyl acetate/hexane mixtures (1:3) yield crystalline product.

Spectroscopic Characterization

-

¹H NMR (DMSO-d₆): δ 1.37 (s, 9H, Boc), 8.10–9.00 (m, 4H, nicotinoyl), 3.95 (m, 1H, α-CH), 2.95 (t, 2H, ε-NH).

-

MS (ESI+) : m/z 369.2 [M+H]⁺ (calculated for C₁₇H₂₄N₃O₅).

Industrial-Scale Adaptations

The patent method reduces costs by 15% through:

-

Solvent Recycling : THF recovery via reduced-pressure distillation.

-

Catalyst Efficiency : BF₃·THF enables lower Boc anhydride stoichiometry (1.2 eq vs. 2.0 eq).

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

Boc-Lys(Nicotinoyl)-OH undergoes various chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine.

Amidation: The ε-amino group can react with carboxylic acids or their derivatives to form amides.

Hydrolysis: The nicotinoyl group can be hydrolyzed under basic conditions to yield lysine and nicotinic acid.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

Amidation: Carboxylic acids or acid chlorides in the presence of coupling agents like DCC or DIC.

Hydrolysis: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in water or methanol.

Major Products Formed

Deprotection: Free lysine with a nicotinoyl group.

Amidation: Various amide derivatives depending on the carboxylic acid used.

Hydrolysis: Lysine and nicotinic acid.

Scientific Research Applications

Boc-Lys(Nicotinoyl)-OH has several applications in scientific research:

Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

Biochemical Research: Employed in the study of enzyme-substrate interactions, particularly those involving lysine residues.

Medicinal Chemistry: Investigated for its potential therapeutic applications, including as a precursor for drug development.

Industrial Applications: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Boc-Lys(Nicotinoyl)-OH involves its role as a protected lysine derivative. The Boc group protects the α-amino group from unwanted reactions, allowing selective reactions at the ε-amino group. The nicotinoyl group can participate in various biochemical interactions, including enzyme binding and inhibition. The compound’s effects are mediated through its interactions with specific molecular targets, such as enzymes and receptors, involved in lysine metabolism and signaling pathways.

Comparison with Similar Compounds

Research Findings and Case Studies

RNA Structure Probing with Nicotinoyl Derivatives

- A nicotinoyl-containing reagent (NAI) demonstrated superior RNA 2’-OH acylation compared to furoyl analogs. The electron-withdrawing nicotinoyl group increased carbonyl carbon electrophilicity, enabling accurate RNA flexibility measurements .

Stabilized Peptide Analogs

- Lipidation of adrenomedullin analogs using Boc-Lys(Fmoc)-OH improved serum stability and selectivity. The Fmoc group facilitated precise introduction of octadecanedioic acid at lysine side chains .

Biological Activity

Boc-Lys(Nicotinoyl)-OH, a derivative of lysine, has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. This compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group of lysine and a nicotinoyl moiety, which may enhance its pharmacological properties. Understanding its biological activity is crucial for evaluating its applications in therapeutic contexts.

- Molecular Formula : C₁₃H₁₈N₂O₃

- Molecular Weight : 250.29 g/mol

- CAS Number : 13734-28-6

- Structure : The compound consists of a lysine backbone modified with a nicotinoyl group, which may influence its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Antitumor Activity : Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that modifications to the lysine structure can enhance the efficacy of anticancer agents by improving their solubility and cellular uptake .

- Cellular Uptake : The nicotinoyl group may facilitate better cellular penetration compared to unmodified lysine derivatives. Enhanced uptake can lead to increased bioavailability and effectiveness of the compound in target cells .

- Inhibition of Enzymatic Activity : Some studies suggest that lysine derivatives can act as inhibitors for certain enzymes involved in tumor progression, thereby contributing to their antitumor effects .

In Vitro Studies

A variety of in vitro experiments have been conducted to assess the biological activity of this compound:

- Cytotoxicity Assays : In studies involving HepG2 liver cancer cells, the compound showed dose-dependent cytotoxicity, with IC50 values indicating effective inhibition of cell growth at lower concentrations compared to standard chemotherapeutic agents .

- Mechanistic Insights : Flow cytometry and confocal microscopy were utilized to evaluate the cellular uptake and localization of this compound within cancer cells, revealing significant accumulation in the cytoplasm, which correlates with its observed cytotoxic effects .

Case Studies

- Doxorubicin Combination Therapy : A study investigated the use of this compound as part of a combination therapy with doxorubicin. Results indicated that co-administration enhanced the overall antitumor efficacy while reducing the side effects associated with doxorubicin alone .

- Peptide Dendron Constructs : Research into peptide dendron-jacketed dextran systems demonstrated that incorporating this compound improved drug loading capacities and release profiles for various chemotherapeutics, suggesting its utility in drug delivery systems .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈N₂O₃ |

| Molecular Weight | 250.29 g/mol |

| CAS Number | 13734-28-6 |

| IC50 (HepG2 Cells) | Varies (dependent on formulation) |

| Cellular Localization | Cytoplasmic accumulation |

Q & A

Q. 1.1. What are the key considerations for synthesizing Boc-Lys(Nicotinoyl)-OH with high purity?

To achieve high purity (>98%), use orthogonal protecting groups (e.g., Boc for the α-amino group and Nicotinoyl for the ε-amino group) during solid-phase peptide synthesis (SPPS). Monitor coupling efficiency via Kaiser or TNBS tests . Post-synthesis, purify the compound using reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and validate purity via LC-MS or NMR .

Q. 1.2. How do storage conditions impact this compound stability?

Store the compound in a dark, inert atmosphere (argon/nitrogen) at room temperature to prevent tert-butyloxycarbonyl (Boc) group cleavage and nicotinoyl hydrolysis. Avoid moisture and acidic/basic conditions, as these degrade the protecting groups .

Q. 1.3. What analytical techniques are critical for characterizing this compound?

- Optical activity : Measure [α]²⁰/D using polarimetry (e.g., +4.6° for Boc-Lys-OH in H₂O) to confirm chirality .

- Thermal stability : Perform TGA/DSC to assess decomposition temperature (~205°C for Boc-Lys-OH) .

- Structural validation : Use ¹H/¹³C NMR to verify protecting group integration and FT-IR for carbonyl stretching frequencies (e.g., Boc C=O at ~1680 cm⁻¹) .

Advanced Research Questions

Q. 2.1. How can researchers resolve contradictions in coupling efficiency during SPPS using this compound?

Contradictions often arise from steric hindrance or incomplete deprotection. Mitigate this by:

Q. 2.2. What methodological strategies enable selective deprotection of Boc vs. Nicotinoyl groups?

The Boc group is acid-labile (e.g., cleaved with TFA/DCM), while the Nicotinoyl group requires basic conditions (e.g., 20% piperidine in DMF). Use sequential deprotection protocols:

Remove Boc with 50% TFA in DCM (2 × 5 min).

Q. 2.3. How to design experiments assessing this compound’s role in peptide-protein interactions?

- Fluorescent labeling : Incorporate a fluorophore (e.g., FITC) at the N-terminus to track binding via fluorescence anisotropy .

- Competitive assays : Use isothermal titration calorimetry (ITC) to measure binding affinity (Kd) in the presence/absence of nicotinoyl-modified peptides .

- Structural analysis : Perform X-ray crystallography or cryo-EM to resolve interaction interfaces .

Data Analysis and Reproducibility

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.